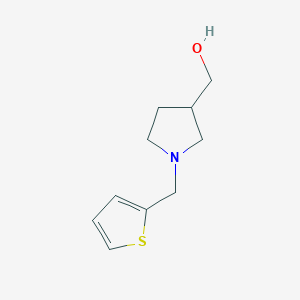
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine skeleton bound to a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves several steps:
Synthetic Routes: The preparation typically involves the reaction of piperidine derivatives with chloropyridine under specific conditions.
Reaction Conditions: Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production often scales up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various chemical reactions:
Scientific Research Applications
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with molecular targets:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity to achieve a therapeutic effect.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone can be compared with other similar compounds:
Similar Compounds: Examples include other phenylpiperidines and piperidine derivatives with different substituents.
Uniqueness: Its unique structure, combining a piperidine ring with a chloropyridine moiety, distinguishes it from other compounds.
Properties
CAS No. |
187543-73-3 |
|---|---|
Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2 |
InChI Key |
ITBIZTOIIVSTEU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3433180.png)





![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B3433238.png)
![1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one](/img/structure/B3433242.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3433248.png)




